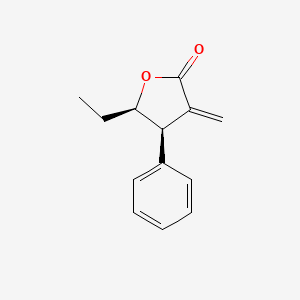

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

Description

“(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one” is a chiral γ-lactone derivative characterized by a dihydrofuran-2(3H)-one core. Its structure features a 5-ethyl group, a 4-phenyl substituent, and a 3-methylene moiety, with stereochemical specificity at the 4R and 5R positions. The phenyl group contributes aromatic π-π interactions, while the ethyl and methylene groups modulate steric and electronic properties. This compound is structurally related to lactones involved in flavoring agents, pharmaceuticals, and synthetic intermediates .

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(4R,5R)-5-ethyl-3-methylidene-4-phenyloxolan-2-one |

InChI |

InChI=1S/C13H14O2/c1-3-11-12(9(2)13(14)15-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3H2,1H3/t11-,12+/m1/s1 |

InChI Key |

OBISOKJCWCMSRD-NEPJUHHUSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H](C(=C)C(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1C(C(=C)C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods used in industrial settings are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenyl and methylene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Methodologies

The compound has been utilized as an intermediate in the synthesis of various β-aryl-γ-lactones. Recent studies have demonstrated efficient synthetic routes to produce this compound, which can serve as a building block for more complex molecules. For example, it has been synthesized through reactions involving simple aromatic aldehydes, yielding various derivatives with potential pharmacological properties .

Table 1: Synthetic Routes for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | Room temperature, 24 hours | 55 | |

| Cyclization Reaction | Acidic conditions | 50 | |

| Electrophilic Addition | Under inert atmosphere | 86 |

Biological Activities

Research has indicated that (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exhibits notable biological activities. Its derivatives have shown promise in pharmacological studies, particularly as potential anti-cancer agents. The structural features of this compound allow for interactions with biological targets that are critical in cancer pathways.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further drug development .

Industrial Applications

In addition to its synthetic and biological significance, (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one has potential applications in the fragrance and flavor industry due to its pleasant aroma profile. Its derivatives can be used to create novel fragrances or as flavoring agents in food products.

Table 2: Potential Industrial Applications

| Application Area | Description |

|---|---|

| Fragrance Industry | Used as a component in perfumes and scented products |

| Flavoring Agents | Potential use in food and beverage flavoring |

| Chemical Intermediates | Serves as a precursor for synthesizing other compounds |

Mechanism of Action

The mechanism by which (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one” with structurally analogous γ-lactones, highlighting substituent variations, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects: Phenyl vs. Alkyl Groups: The target compound’s 4-phenyl group introduces aromaticity and rigidity, contrasting with alkyl-substituted analogs (e.g., hexyl or butyl in ), which prioritize lipophilicity and flexibility.

Stereochemical Considerations: The (4R,5R) configuration in the target compound and rel-(4R,5R)-5-Hexyldihydro-4-methyl-2(3H)-furanone contrasts with the cis/trans configurations in derivatives like 11o (trans-5-(4-dimethylaminophenyl)-4-ethyl) , which may alter biological activity or crystallization behavior .

Functional Group Influence :

Biological Activity

(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is a synthetic compound belonging to the class of dihydrofuran derivatives. It has garnered attention for its potential biological activities, including antifeedant properties and applications in medicinal chemistry. This article reviews the biological activity of this compound based on various research findings and case studies.

The molecular formula of (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is C13H14O. The compound's structure features a dihydrofuran ring with an ethyl group and a phenyl substituent, which may contribute to its biological activities.

Antifeedant Activity

Research conducted by Skrobiszewski et al. indicates that derivatives of dihydrofuran compounds exhibit significant antifeedant activity against certain insect species. The study specifically highlights the structure-activity relationship (SAR) of various aryl-substituted γ-lactones and their effectiveness in deterring feeding behavior in pests. The findings suggest that modifications in the molecular structure can enhance or reduce biological efficacy .

Cytotoxicity and Antimicrobial Properties

A study focused on the cytotoxic effects of similar dihydrofuran derivatives revealed that some compounds in this class possess notable cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the aromatic ring showed enhanced activity against breast cancer cell lines, indicating potential as anticancer agents . Furthermore, antimicrobial assays demonstrated that certain derivatives exhibited activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity .

Case Study 1: Antifeedant Efficacy

In an experimental setup involving leaf disc assays, (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one was tested against Spodoptera frugiperda (fall armyworm). The results indicated a significant reduction in feeding rates compared to control groups, establishing its potential as a natural pesticide .

Case Study 2: Anticancer Activity

In vitro studies evaluating the effect of (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.